1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a bromine atom, a butoxy group, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 4-butoxy-2-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-4-butoxy-2-oxophenyl)ethan-1-one.
Reduction: Formation of 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(5-Substituted-4-butoxy-2-hydroxyphenyl)ethan-1-one derivatives.
Scientific Research Applications
1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-4-methoxy-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethan-1-one
Uniqueness
1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
131699-43-9 |
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Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-(5-bromo-4-butoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-12-7-11(15)9(8(2)14)6-10(12)13/h6-7,15H,3-5H2,1-2H3 |
InChI Key |
XOGFVHUDTDLWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)O)C(=O)C)Br |
Origin of Product |
United States |
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